Ethanol, 2,2'-(decylimino)bis-

説明

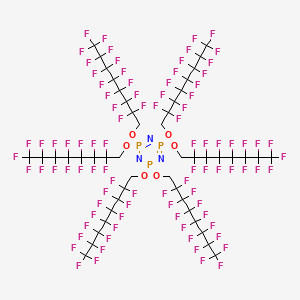

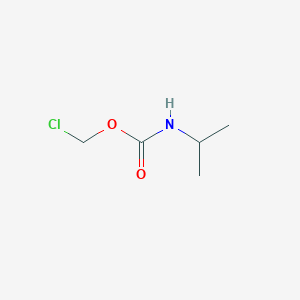

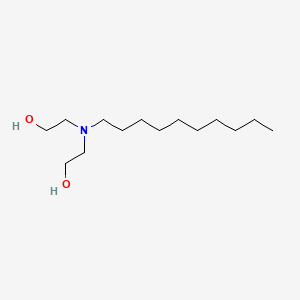

Ethanol, 2,2’-(decylimino)bis- , also known by other names such as n-Dodecylbis (hydroxyethyl)amine , Bis (β-hydroxyethyl)laurylamine , and Dodecyldiethanolamine , is a chemical compound with the molecular formula C14H31NO2 . It falls within the category of aliphatic amines and contains a hydroxyl group. The compound’s structure consists of a decyl (2-hydroxyethyl)amino group attached to an ethan-1-ol backbone .

Synthesis Analysis

The synthesis of Ethanol, 2,2’-(decylimino)bis- involves the reaction between a decylamine (containing a primary amine group) and ethylene oxide (epoxide). The nucleophilic attack of the amine on the epoxide leads to the formation of the desired compound. The reaction typically occurs under mild conditions and can be catalyzed by various bases or Lewis acids .

科学的研究の応用

Extraction and Separation Technologies

The application of ethanol, particularly in mixtures with water, has been explored in various separation technologies. For instance, the use of ionic liquids for the extraction of alcohols from water highlights the potential of ethanol-based systems in enhancing the efficiency of separation processes. Ionic liquids, such as 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, have been studied for their ability to separate ethanol from water, demonstrating the relevance of ethanol in developing sustainable extraction methods (Chapeaux et al., 2008). Similarly, research on pervaporation using soluble polyimide membranes for ethanol/water mixtures further illustrates the application of ethanol in refining separation technologies, offering insights into how membrane-based approaches can be optimized for ethanol dehydration (Li & Lee, 2006).

Catalysis and Chemical Reactions

Ethanol's role extends into catalysis and chemical synthesis, where its properties are leveraged in various reactions. The study on the peroxidative oxidation of alkanes and alcohols under mild conditions by copper complexes underscores ethanol's utility in facilitating oxidation reactions, showcasing its versatility as a reactant and solvent in catalytic processes (Sutradhar et al., 2018). Additionally, the ethanolysis of waste polycarbonate catalyzed by ionic liquids presents an innovative application of ethanol in recycling and sustainability efforts, highlighting its effectiveness in breaking down polymers to recover valuable components (Fang-ju, 2013).

Environmental Applications

Ethanol is also significant in environmental applications, as evidenced by its use in the extraction and recovery of copper(II) ions from water samples. The modification of octadecyl silica disks with Schiff base ionophore for preconcentration of copper(II) ions followed by determination through flame atomic absorption spectrometry is a notable example of ethanol's application in environmental monitoring and remediation efforts (Fathi & Yaftian, 2009).

Material Science

In material science, ethanol is utilized in the synthesis and modification of materials, such as the preparation of organic-inorganic hybrid membranes for pervaporation dehydration, where ethanol's properties are harnessed to improve the permeability and selectivity of membranes (Zhang et al., 2008). This demonstrates ethanol's role in advancing material technologies, particularly in the development of membranes for separation processes.

特性

IUPAC Name |

2-[decyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-15(11-13-16)12-14-17/h16-17H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDGSQDHXJAHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401215 | |

| Record name | Ethanol, 2,2'-(decylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2,2'-(decylimino)bis- | |

CAS RN |

18924-65-7 | |

| Record name | Ethanol, 2,2'-(decylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}oxy)acetic acid](/img/structure/B3048906.png)

![6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol](/img/structure/B3048912.png)

![Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3048913.png)